molecular formula C14H20N6O B13847075 (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4

(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4

Cat. No.: B13847075
M. Wt: 292.37 g/mol
InChI Key: TYPRESGPNUCUCA-ZOTQTBSBSA-N
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Description

(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4 is a deuterated analog of a cyclopentanemethanol derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4 typically involves multiple steps, starting from readily available precursors. The key steps include:

    Cyclopentanemethanol Formation: The initial step involves the formation of cyclopentanemethanol through a series of reactions, including cyclization and reduction.

    Purine Derivative Attachment: The purine derivative is then attached to the cyclopentanemethanol backbone through nucleophilic substitution reactions.

    Deuteration: The final step involves the introduction of deuterium atoms to obtain the deuterated analog. This is usually achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyclopropylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an antiviral agent. Its ability to inhibit viral replication makes it a candidate for the development of new antiviral drugs.

Medicine

In medicine, this compound is investigated for its anticancer properties. It has shown promise in preclinical studies for the treatment of various cancers.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4 involves its interaction with specific molecular targets. In antiviral applications, it inhibits viral replication by targeting viral enzymes. In anticancer applications, it induces apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol: The non-deuterated analog.

    (1R,3S)-3-[2-Amino-6-(methylamino)-9H-purin-9-yl]cyclopentanemethanol: A similar compound with a methylamino group instead of a cyclopropylamino group.

Uniqueness

The deuterated analog, (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4, is unique due to the presence of deuterium atoms. This modification can enhance the compound’s metabolic stability and alter its pharmacokinetic properties, making it potentially more effective in therapeutic applications.

Properties

Molecular Formula

C14H20N6O

Molecular Weight

292.37 g/mol

IUPAC Name

[(1R,3S)-3-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopentyl]methanol

InChI

InChI=1S/C14H20N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h7-10,21H,1-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1/i2D2,3D2

InChI Key

TYPRESGPNUCUCA-ZOTQTBSBSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4CC[C@H](C4)CO)[2H]

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CCC(C4)CO

Origin of Product

United States

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